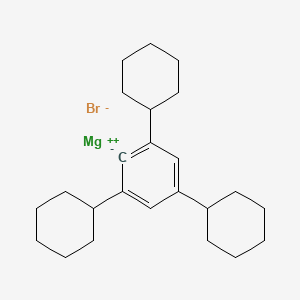
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is a complex organometallic compound It is characterized by the presence of magnesium, bromide, and a benzene ring substituted with three cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide typically involves the reaction of 1,3,5-tricyclohexylbenzene with magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions. The benzene ring and cyclohexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium bromide 2,4,6-tricyclohexylbenzen-1-ide
- Magnesium(I) dimers
Uniqueness
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and reactivity.
Eigenschaften
CAS-Nummer |
820217-06-9 |
|---|---|
Molekularformel |
C24H35BrMg |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide |
InChI |
InChI=1S/C24H35.BrH.Mg/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;;/h16-17,19-21H,1-15H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UJOGPMUWDYQIGX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=[C-]C(=C2)C3CCCCC3)C4CCCCC4.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
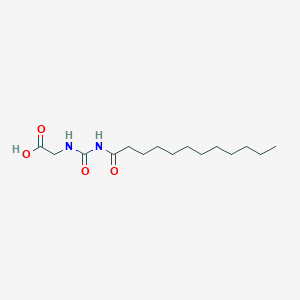

![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
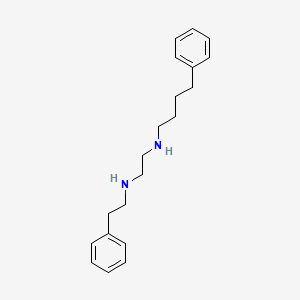
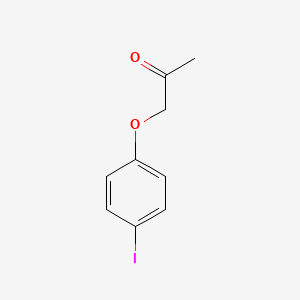
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
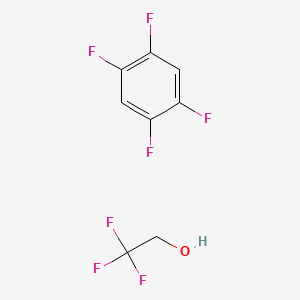
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
